2-(3-Ethylphenoxy)pyridine-4-carbonitrile
Overview
Description
“2-(3-Ethylphenoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethylphenoxy)pyridine-4-carbonitrile” consists of a pyridine ring attached to an ethylphenoxy group at the 2-position and a carbonitrile group at the 4-position .Scientific Research Applications
Overview
2-(3-Ethylphenoxy)pyridine-4-carbonitrile is a compound that belongs to the broader category of pyridine derivatives. Pyridine derivatives are known for their diverse applications in various fields of scientific research. While the specific research on 2-(3-Ethylphenoxy)pyridine-4-carbonitrile is not directly highlighted in available literature, insights can be drawn from studies on similar pyridine compounds to understand potential applications. These applications range from their role in organic synthesis, catalysis, to their use in developing biologically active compounds.
Organic Synthesis and Catalysis
Pyridine derivatives, including structures similar to 2-(3-Ethylphenoxy)pyridine-4-carbonitrile, are recognized for their versatility as intermediates in organic synthesis. They have been utilized in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The inherent properties of these compounds make them suitable for a wide array of chemical transformations and synthetic applications (Li et al., 2019).
Biological and Medicinal Applications
Pyridine derivatives exhibit a range of biological activities, making them attractive for medicinal chemistry. They have been studied for their potential as antibacterial, antifungal, and anticancer agents. Their structural versatility allows for the development of compounds with targeted biological activities, providing a scaffold for the synthesis of novel therapeutic agents (Altaf et al., 2015).
Chemosensing Applications
Another significant area of research involves the use of pyridine derivatives in chemosensing. These compounds have demonstrated high affinity for various ions and neutral species, making them effective in the detection and quantification of different species in environmental, agricultural, and biological samples. Their potential in chemosensing applications highlights their importance in analytical chemistry (Abu-Taweel et al., 2022).
Future Directions
properties
IUPAC Name |
2-(3-ethylphenoxy)pyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-11-4-3-5-13(8-11)17-14-9-12(10-15)6-7-16-14/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEMXZFUENIEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylphenoxy)pyridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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